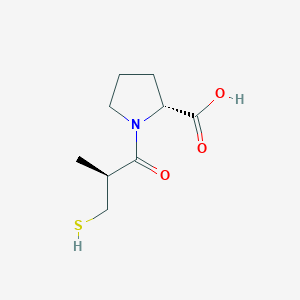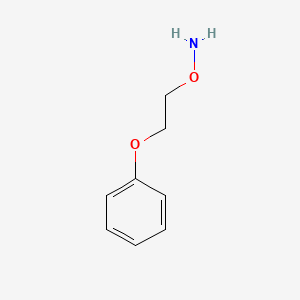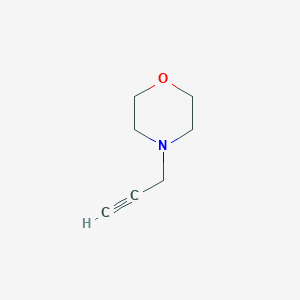
(R)-1-((S)-3-Mercapto-2-methylpropanoyl)pyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-1-((S)-3-Mercapto-2-methylpropanoyl)pyrrolidine-2-carboxylic acid is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (R)-1-((S)-3-Mercapto-2-methylpropanoyl)pyrrolidine-2-carboxylic acid typically involves the conversion of an optically active D-(-)-3-mercapto-2-methyl-propionic acid, where the mercapto function is protected, into the corresponding acid chloride. This acid chloride is then reacted with an L-proline compound, and the protected mercapto group is liberated to obtain the desired proline derivative .
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes used in laboratory settings but are scaled up to meet production demands. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(R)-1-((S)-3-Mercapto-2-methylpropanoyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the mercapto group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include disulfides from oxidation, reduced derivatives from reduction, and substituted products from nucleophilic substitution .
Aplicaciones Científicas De Investigación
(R)-1-((S)-3-Mercapto-2-methylpropanoyl)pyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in enzyme inhibition and protein interactions.
Medicine: Primarily used as an ACE inhibitor for treating hypertension and heart failure.
Industry: Utilized in the development of pharmaceuticals and as a reagent in various chemical processes
Mecanismo De Acción
The compound exerts its effects by inhibiting the angiotensin-converting enzyme (ACE), which plays a crucial role in the renin-angiotensin system that regulates blood pressure. By inhibiting ACE, the compound prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure. The molecular targets involved include the active site of the ACE enzyme, where the compound binds and inhibits its activity .
Comparación Con Compuestos Similares
Similar Compounds
Captopril: Another ACE inhibitor with a similar mercapto group.
Enalapril: An ACE inhibitor that lacks the mercapto group but has a similar mechanism of action.
Lisinopril: A long-acting ACE inhibitor with a different chemical structure but similar therapeutic effects
Uniqueness
(R)-1-((S)-3-Mercapto-2-methylpropanoyl)pyrrolidine-2-carboxylic acid is unique due to its specific chemical structure, which includes both a mercapto group and a pyrrolidine ring. This combination provides distinct binding properties and potency as an ACE inhibitor compared to other similar compounds .
Propiedades
Fórmula molecular |
C9H15NO3S |
|---|---|
Peso molecular |
217.29 g/mol |
Nombre IUPAC |
(2R)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C9H15NO3S/c1-6(5-14)8(11)10-4-2-3-7(10)9(12)13/h6-7,14H,2-5H2,1H3,(H,12,13)/t6-,7-/m1/s1 |
Clave InChI |
FAKRSMQSSFJEIM-RNFRBKRXSA-N |
SMILES isomérico |
C[C@H](CS)C(=O)N1CCC[C@@H]1C(=O)O |
SMILES canónico |
CC(CS)C(=O)N1CCCC1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[2-(4-Methylphenyl)-2-oxoethyl]pyrido[2,3-b]pyrazin-2(1h)-one](/img/structure/B1362664.png)










